molecular formula C38H42N4O8 B1220378 Dachp CAS No. 69423-76-3

Dachp

Cat. No.: B1220378
CAS No.: 69423-76-3
M. Wt: 682.8 g/mol
InChI Key: QHMIEWWCNLMBMZ-UHFFFAOYSA-N
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Description

Dachp, with the chemical name O,O'-Diacetylhematoporphyrin, is a porphyrin derivative recognized for its use in scientific research. It has the CAS Registry Number 69423-76-3 and a molecular formula of C38H42N4O8 . As a modified hematoporphyrin, this compound is of interest in the study of porphyrin chemistry and its various applications. Research into related porphyrin structures has explored their potential in areas such as photodynamic therapy and as sensitizers in chemical processes, suggesting potential avenues for investigation with this compound . This product is intended for laboratory research purposes only. It is not intended for use in humans, nor for diagnostic, therapeutic, or any other veterinary or medical applications. Researchers should consult the product's safety data sheet (SDS) and handle all chemicals with appropriate precautions.

Properties

CAS No.

69423-76-3

Molecular Formula

C38H42N4O8

Molecular Weight

682.8 g/mol

IUPAC Name

3-[8,13-bis(1-acetyloxyethyl)-18-(2-carboxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C38H42N4O8/c1-17-25(9-11-35(45)46)31-16-32-26(10-12-36(47)48)18(2)28(40-32)14-33-38(22(6)50-24(8)44)20(4)30(42-33)15-34-37(21(5)49-23(7)43)19(3)29(41-34)13-27(17)39-31/h13-16,21-22,41-42H,9-12H2,1-8H3,(H,45,46)(H,47,48)

InChI Key

QHMIEWWCNLMBMZ-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC(=O)C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)OC(=O)C

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC(=O)C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)OC(=O)C

Synonyms

DACHP
hematoporphyrin-7,12-diacetate
O,O'-diacetylhematoporphyrin

Origin of Product

United States

Q & A

Q. How to conduct a systematic literature review for identifying research gaps in Dachp studies?

Methodological Answer: Begin by defining search parameters (keywords: e.g., "this compound synthesis," "this compound applications," "this compound structural analysis") across databases like PubMed, Scopus, and Web of Science. Use Boolean operators to refine results. Extract key findings, categorize them by thematic areas (e.g., synthesis methods, biological activity), and map contradictions or understudied aspects. Tools like PRISMA frameworks can help visualize gaps . Prioritize peer-reviewed articles published in the last decade, excluding unreliable sources (e.g., ). Critical appraisal tools like CASP checklists ( ) ensure quality assessment of included studies.

Q. What are the essential components of a hypothesis-driven experimental design for this compound research?

Methodological Answer: A robust hypothesis should address a specific gap identified in literature (e.g., "Does halogen substitution in this compound derivatives enhance binding affinity to Target X?"). Design experiments with:

  • Controls: Include negative/positive controls for synthesis and bioassay steps.
  • Variables: Independent (e.g., reaction temperature), dependent (e.g., yield), and confounding variables (e.g., solvent purity).
  • Replication: Triplicate measurements to assess reproducibility.
    Reference protocols from peer-reviewed studies (e.g., Reviews in Analytical Chemistry guidelines for method documentation) .

Q. What analytical techniques are foundational for this compound characterization, and how are they validated?

Methodological Answer: Core techniques include:

  • Spectroscopy: NMR (validated against reference spectra), FT-IR (peak assignment via known functional groups).
  • Chromatography: HPLC purity checks with spiked standards.
  • Crystallography: X-ray diffraction compared to Cambridge Structural Database entries.
    Calibrate instruments using certified reference materials and document error margins. Cross-validate results with orthogonal methods (e.g., mass spectrometry + elemental analysis) .

Advanced Research Questions

Q. How to resolve contradictory data from different analytical methods in this compound studies?

Methodological Answer: Contradictions (e.g., conflicting crystallographic vs. computational binding energies) require:

  • Triangulation: Re-analyze samples using a third method (e.g., isothermal titration calorimetry).
  • Error Analysis: Quantify instrument precision and operator variability.
  • Contextual Interpretation: Consider environmental factors (e.g., solvent polarity affecting NMR shifts). Use frameworks like the CASP Checklist to evaluate methodological rigor in conflicting studies .

Q. What multi-modal approaches are effective for studying this compound's structure-activity relationships?

Methodological Answer: Combine:

  • In Silico Modeling: Molecular docking to predict binding sites.
  • In Vitro Assays: Dose-response curves for activity validation.
  • In Situ Characterization: TEM/SEM for nanostructural analysis.
    Integrate data using software like Schrodinger Suite or PyMOL. Ensure cross-method validation by aligning computational predictions with empirical results .

Q. How to ensure reproducibility in this compound synthesis protocols across laboratories?

Methodological Answer:

  • Detailed Documentation: Specify equipment models, solvent batches, and ambient conditions.
  • Open Data: Share raw spectra/chromatograms via repositories like Zenodo.
  • Collaborative Validation: Conduct inter-laboratory studies using standardized protocols. Reference the EUR Data Management Plan () for data-sharing ethics and formatting .

Q. What strategies mitigate bias in qualitative studies on this compound’s applications?

Methodological Answer:

  • Blinding: Use double-blind coding for interview/thematic analysis.
  • Reflexivity: Document researcher assumptions in field notes.
  • Contradictory Data Inclusion: Actively seek and report outliers (e.g., unexpected toxicity in a subset of derivatives). Apply CASP’s criteria for rigor in qualitative analysis .

Data Management & Ethics

Q. How to design a GDPR-compliant data management plan for this compound research involving human subjects?

Methodological Answer:

  • Anonymization: Replace identifiers with codes; store keys in password-protected files.
  • Consent Forms: Explicitly state data usage scope (e.g., "samples may be used for future this compound-related studies").
  • Secure Storage: Use encrypted platforms like LabArchives. Follow the IFAPP Ethics Framework for transparency in conflicts of interest .

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